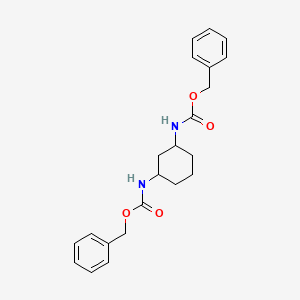

N1,N3-Bis(Cbz)cyclohexane-1,3-diamine

Description

N1,N3-Bis(Cbz)cyclohexane-1,3-diamine is a cyclohexane derivative featuring two carbobenzyloxy (Cbz) protecting groups at the 1,3-diamine positions. The Cbz groups enhance stability during synthetic processes while allowing selective deprotection under hydrogenolytic conditions. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and chiral catalyst design, due to its stereochemical rigidity and protective group versatility.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

benzyl N-[3-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |

InChI |

InChI=1S/C22H26N2O4/c25-21(27-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)24-22(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |

InChI Key |

UEBNNFJJFCKAFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Carbamate Formation via Carbobenzyloxy Chloride

- Starting Material: Cyclohexane-1,3-diamine (free diamine)

- Reagent: Benzyl chloroformate (Cbz-Cl)

- Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions (e.g., sodium bicarbonate or triethylamine) to neutralize the generated HCl.

- Procedure: The diamine is dissolved in the solvent, cooled if necessary, and benzyl chloroformate is added dropwise. The reaction mixture is stirred at ambient temperature or slightly elevated temperatures until completion.

- Outcome: Both amino groups are converted to carbamate protecting groups, yielding N1,N3-Bis(Carbobenzyloxy)cyclohexane-1,3-diamine.

- Purification: The product is typically purified by extraction and recrystallization or chromatography.

This method is well-established and provides high yields with good selectivity for the bis-protected product.

Use of Disuccinimidyl Carbonates for Carbamate Formation

- Reagent: N,N′-Disuccinimidyl carbonate (DSC)

- Mechanism: DSC reacts with primary amines to form carbamates under mild conditions.

- Advantages: This method avoids the use of hazardous benzyl chloroformate and allows for milder reaction conditions with fewer side products.

- Procedure: The diamine is treated with DSC in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane, often in the presence of a base like triethylamine.

- Outcome: Formation of bis-carbamate protected cyclohexane-1,3-diamine.

- References: This approach is noted for its mildness and efficiency in carbamate synthesis and has been applied in various contexts.

Parallel Synthesis Approach Using Aldehyde Intermediates (Indirect Route)

- Starting Materials: Commercially available or synthesized aldehydes

- Step 1: Aldehyde is converted to an intermediate via Wittig or related olefination reactions.

- Step 2: The intermediate undergoes treatment with diethyl malonate, followed by hydrolysis and decarboxylation to yield cyclohexane-1,3-dione analogs.

- Step 3: These intermediates can be further converted into diamine derivatives, which are then protected with carbobenzyloxy groups.

- Advantages: This two-step procedure allows for the generation of diverse analogs and can be adapted for parallel synthesis to create libraries of compounds.

- Yields: High yields and purity have been reported for intermediates and final products.

- Reference: This method was used to prepare cyclohexane 1,3-dione analogs, which are structurally related to the diamine derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyl chloroformate (Cbz-Cl) protection | Cbz-Cl, base (e.g., NaHCO3, Et3N), DCM/THF, RT | High selectivity, widely used | Use of toxic reagents, HCl byproduct | 80-95 | Classical, reliable method |

| N,N′-Disuccinimidyl carbonate (DSC) method | DSC, base, aprotic solvent (DMF, DCM), mild conditions | Mild, fewer side products | Requires DSC reagent availability | 75-90 | Modern, mild procedure |

| Indirect aldehyde intermediate route | Aldehydes, Wittig reagents, diethyl malonate, hydrolysis, decarboxylation | Enables analog synthesis, parallel synthesis | Multi-step, more complex | 70-85 (overall) | Useful for analog libraries |

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbamate groups to amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce cyclohexane-1,3-diamine derivatives.

Scientific Research Applications

Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Comparative Data

Biological Activity

N1,N3-Bis(Cbz)cyclohexane-1,3-diamine is a complex organic compound recognized for its structural properties and potential biological activities. This compound features a cyclohexane ring with two carbamate groups at the 1 and 3 positions, each linked to a benzyl group. Its unique stereochemistry influences its interactions and biological effects, making it a subject of interest in medicinal chemistry.

- Chemical Formula : C22H26N2O4

- Molecular Weight : 382.45 g/mol

- CAS Number : Not available

The compound is synthesized through various chemical reactions, including oxidation and reduction processes that modify its functional groups and enhance its biological activity.

Antimicrobial Properties

Research indicates that derivatives of N1,N3-Bis(Cbz)cyclohexane-1,3-diamine exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain derivatives against various bacterial strains, suggesting a potential application in treating bacterial infections. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 3.60 µM against Staphylococcus aureus, indicating potent bactericidal activity.

Anticancer Effects

The anticancer properties of N1,N3-Bis(Cbz)cyclohexane-1,3-diamine have garnered attention in recent studies. Compounds derived from this structure demonstrated cytotoxicity against several cancer cell lines, including ovarian and cervical cancers. The mechanism of action appears to involve the modulation of specific molecular targets within cancer cells, leading to inhibited proliferation and induced apoptosis .

The biological activity of N1,N3-Bis(Cbz)cyclohexane-1,3-diamine is attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biochemical pathways critical for microbial survival and cancer cell growth. Understanding these mechanisms is essential for developing effective therapeutic agents.

Case Study 1: Antimicrobial Activity

In a laboratory setting, derivatives of N1,N3-Bis(Cbz)cyclohexane-1,3-diamine were tested against common pathogens. The results showed:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| N1,N3-Bis(Cbz) derivative A | 3.60 | 7.19 |

| N1,N3-Bis(Cbz) derivative B | 5.00 | 10.00 |

These findings indicate that modifications to the compound can enhance its antimicrobial potency.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines to evaluate the cytotoxic effects of N1,N3-Bis(Cbz) derivatives:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ovarian Cancer | 15.00 | Apoptosis induction |

| Cervical Cancer | 12.50 | Cell cycle arrest |

| Melanoma | 10.00 | Inhibition of DNA synthesis |

The data suggest that these compounds can effectively target cancer cells with varying mechanisms depending on the specific cell line involved .

Q & A

Q. What are the standard synthetic routes for N1,N3-Bis(Cbz)cyclohexane-1,3-diamine, and how are intermediates purified?

The synthesis typically involves a multi-step approach:

Condensation : Reacting cyclohexane-1,3-diamine with carbobenzyloxy (Cbz) chloride under basic conditions (e.g., NaHCO₃) to introduce protecting groups.

Reduction : Intermediate amides may require reduction using agents like NaBH₄ in aqueous/alcoholic solvents to stabilize reactive amines .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (e.g., CH₃CN) ensures high purity .

Key Tip: Monitor reaction progress via TLC and confirm regioselectivity using NMR.

Q. Which analytical techniques are critical for characterizing N1,N3-Bis(Cbz)cyclohexane-1,3-diamine?

- NMR Spectroscopy : and NMR identify chemical environments (e.g., Cbz aromatic protons at δ 7.2–7.4 ppm, cyclohexane protons at δ 1.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves stereochemistry and confirms cyclohexane chair conformations (e.g., cis/trans isomerism) .

Advanced Research Questions

Q. How can regiochemical control be achieved during the synthesis of 1,3-diamine derivatives like N1,N3-Bis(Cbz)cyclohexane-1,3-diamine?

- Steric and Electronic Modulation : Use bulky protecting groups (e.g., Cbz) to direct reactivity toward the 1,3-positions .

- Catalytic Strategies : Employ Cu(I) catalysts to enhance selectivity in coupling reactions, as seen in analogous diamine syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar diamine derivatives?

- Comparative Analysis : Cross-validate NMR data with computational models (e.g., DFT calculations) to distinguish between cis/trans isomers .

- Advanced Spectrometry : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in cyclohexane ring protons .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How is N1,N3-Bis(Cbz)cyclohexane-1,3-diamine utilized in coordination chemistry, and what metal complexes are relevant?

Q. What strategies optimize reaction yields in large-scale syntheses of N1,N3-Bis(Cbz)cyclohexane-1,3-diamine?

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., Cbz protection) .

- Protection-Deprotection Cycles : Use Boc/Cbz groups to stabilize intermediates during multi-step syntheses .

- Green Chemistry : Replace traditional solvents (e.g., CH₂Cl₂) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.